molecular formula C18H26N4O3 B5491418 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide

2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide

Cat. No. B5491418
M. Wt: 346.4 g/mol
InChI Key: WKQDBSHVTKDXQY-UHFFFAOYSA-N
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Description

2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is an organic compound with a molecular formula of C20H28N4O3 and a molecular weight of 380.46 g/mol.

Mechanism of Action

The exact mechanism of action of 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide is not fully understood. It is believed to act as a dopamine D2 receptor antagonist, serotonin 5-HT1A receptor agonist, and serotonin 5-HT2A receptor antagonist. These actions are thought to contribute to its antipsychotic, anxiolytic, and antidepressant properties.
Biochemical and Physiological Effects:
2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide has been reported to have several biochemical and physiological effects. It has been shown to decrease dopamine turnover in the prefrontal cortex and increase serotonin turnover in the hippocampus. It has also been reported to increase levels of brain-derived neurotrophic factor (BDNF) and decrease levels of corticosterone. Additionally, it has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide in lab experiments is its potential therapeutic applications. It has been extensively studied for its antipsychotic, anxiolytic, and antidepressant properties, making it a promising candidate for further research. However, one of the limitations is its complex synthesis method, which may make it difficult to produce in large quantities for extensive studies.

Future Directions

There are several future directions for research on 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide. One area of focus could be on its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, further studies could investigate its potential as an analgesic and anti-inflammatory agent. Another area of research could be on the development of more efficient synthesis methods to produce larger quantities of the compound for extensive studies. Finally, future studies could investigate the long-term effects of 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide on the brain and body.

Synthesis Methods

The synthesis of 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-piperidinylacetyl chloride in the presence of a base. The resulting compound is then treated with acetic anhydride to obtain the final product. This method has been reported to have a yield of 60-70%.

Scientific Research Applications

2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide has been extensively studied for its potential therapeutic applications. It has been reported to have antipsychotic, anxiolytic, and antidepressant properties. It has also shown potential in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, it has been investigated for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-25-16-7-3-2-6-15(16)21-11-9-20(10-12-21)14-5-4-8-22(13-14)18(24)17(19)23/h2-3,6-7,14H,4-5,8-13H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQDBSHVTKDXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[4-(2-Methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide

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